N-(2,5-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, sulfonyl group, and carboxamide functionality
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzoxazine ring. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The final step involves the formation of the carboxamide group through amidation reactions with appropriate amines .
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial agent, particularly against multidrug-resistant pathogens.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The benzoxazine ring can also interact with DNA and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(2,5-DIMETHYL-4-NITRO-PHENYL)-4-METHYL-BENZENESULFONAMIDE: This compound has a similar sulfonyl group but differs in the presence of a nitro group instead of the benzoxazine ring.
2-ARYL BENZOXAZOLES: These compounds share the benzoxazine ring but differ in the substitution pattern and functional groups.
The uniqueness of N-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-16-6-10-20(11-7-16)32(29,30)27-15-24(31-23-12-8-18(3)14-22(23)27)25(28)26-21-13-17(2)5-9-19(21)4/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
UNVJBWQBZWXDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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